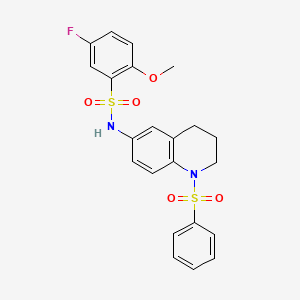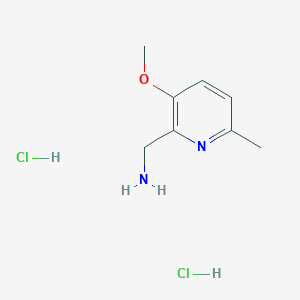
(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.492. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Compounds related to (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea have demonstrated antimicrobial activity. For example, Dhokale et al. (2019) investigated 1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea analogues, finding them to be potent antibacterials against Staphylococcus aureus and Escherichia coli (Dhokale, Thakar, Bansode, & Mahadik, 2019).
Anticancer Potential
Compounds structurally similar to (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea have shown potential in cancer treatment. Perković et al. (2016) synthesized novel urea and bis-urea primaquine derivatives with significant antiproliferative effects against various cancer cell lines, especially breast carcinoma MCF-7 cells (Perković, Antunović, Marijanović, Pavić, Ester, Kralj, Vlainić, Kosalec, Schols, Hadjipavlou-Litina, Pontiki, & Zorc, 2016).
Herbicidal Activities
The compound and its derivatives have been explored for use in agriculture as herbicides. Luo et al. (2008) designed and synthesized triazolinone derivatives, including phenylurea types, displaying significant herbicidal activities against broadleaf weeds in rice fields (Luo, Jiang, Wang, Chen, & Yang, 2008).
Neuropharmacological Applications
Compounds within this chemical class have been studied for their neuropharmacological properties. Bonaventure et al. (2015) examined a brain-penetrant, selective orexin-1 receptor antagonist with potential therapeutic implications for psychiatric disorders associated with stress or hyperarousal states (Bonaventure, Yun, Johnson, Shekhar, Fitz, Shireman, Lebold, Nepomuceno, Lord, Wennerholm, Shelton, Carruthers, Lovenberg, & Dugovic, 2015).
Receptor Antagonist Research
Isoquinoline and quinazoline urea derivatives, closely related to the compound , have been explored as antagonists for human adenosine receptors. Van Muijlwijk-Koezen et al. (2000) synthesized and tested various derivatives, finding certain substitutions to significantly increase receptor affinity (Van Muijlwijk-Koezen, Timmerman, Van Der Goot, Menge, Frijtag Von Drabbe Künzel, De Groote, & IJzerman, 2000).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea involves the condensation of 4-methoxyphenethylamine with 2-oxo-2,3-dihydroquinazoline-4-carbaldehyde to form an imine intermediate, which is then reacted with p-tolyl isocyanate to yield the final product.", "Starting Materials": [ "4-methoxyphenethylamine", "2-oxo-2,3-dihydroquinazoline-4-carbaldehyde", "p-tolyl isocyanate" ], "Reaction": [ "Step 1: Condensation of 4-methoxyphenethylamine with 2-oxo-2,3-dihydroquinazoline-4-carbaldehyde in the presence of a suitable catalyst to form an imine intermediate.", "Step 2: Addition of p-tolyl isocyanate to the imine intermediate to form the final product, (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea." ] } | |
CAS RN |
941946-76-5 |
Product Name |
(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea |
Molecular Formula |
C25H24N4O3 |
Molecular Weight |
428.492 |
IUPAC Name |
1-[3-[2-(4-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C25H24N4O3/c1-17-7-11-19(12-8-17)26-24(30)28-23-21-5-3-4-6-22(21)27-25(31)29(23)16-15-18-9-13-20(32-2)14-10-18/h3-14H,15-16H2,1-2H3,(H2,26,28,30) |
InChI Key |
OGEYPBLXKZPYSL-WEMUOSSPSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCC4=CC=C(C=C4)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-chlorobenzyl)oxy]urea](/img/structure/B2874740.png)
![1-(2,4-dichlorobenzyl)-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2874741.png)

![3-(4-Chlorophenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2874744.png)
![Bicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B2874746.png)


![3-[(3-Methoxy-5-methylsulfonylanilino)methyl]-4-methylbenzenesulfonyl fluoride](/img/structure/B2874754.png)
![1-[(2-Chloropyridin-3-yl)sulfonyl]acetone](/img/structure/B2874755.png)
![3-{[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]thio}-6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2874756.png)
![Methyl 3-nitro-4-{4-[2-(3-nitrophenyl)-2-oxoethyl]piperazino}benzenecarboxylate](/img/structure/B2874758.png)


![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2874762.png)